

Spectroscopic Characterization of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Diaminopropanoic acid
hydrobromide

Cat. No.: B097326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-diaminopropanoic acid hydrobromide**, a non-proteinogenic amino acid of interest in various research and development applications. Due to the limited availability of specific spectral data for the hydrobromide salt, this document primarily presents data for the closely related hydrochloride salt and the free amino acid, which are expected to exhibit similar spectroscopic behavior. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Introduction

2,3-Diaminopropanoic acid (Dpr) is a diamino acid that serves as a crucial building block in the synthesis of various natural products, including certain antibiotics and siderophores. Its unique structure, featuring two amino groups, imparts interesting chemical properties and biological activities, making it a target of study in drug development and peptide chemistry. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in various experimental contexts. This guide summarizes the key spectroscopic data (NMR, IR, and MS) and provides generalized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2,3-diaminopropanoic acid and its salts. It is important to note that the NMR and IR data presented are for the hydrochloride salt, which is expected to be a close proxy for the hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	m	2H	-CH ₂ -
~4.4	m	1H	-CH-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum was referenced for DL-2,3-diaminopropionic acid monohydrochloride.

Table 2: ^{13}C NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

Chemical Shift (δ) ppm	Assignment
Data not available in search results	-CH ₂ -
Data not available in search results	-CH-
Data not available in search results	-COOH

Note: While the availability of ^{13}C NMR data for the hydrochloride salt is indicated in some databases, the specific chemical shift values were not found in the provided search results.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad	Strong	O-H stretch (Carboxylic acid), N-H stretch (Amine)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600	Medium	N-H bend (Amine)
~1400-1500	Medium	C-H bend

Note: The IR spectrum of amino acids is characterized by broad absorptions due to hydrogen bonding. The presented data is for the hydrochloride salt.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Diaminopropionic Acid

m/z	Ion
105.066	[M+H] ⁺
103.050	[M-H] ⁻

Note: The mass spectrometry data is for the free 2,3-diaminopropionic acid. The hydrobromide salt would not typically be observed in the gas phase under standard ESI or MALDI conditions; instead, the protonated or deprotonated free amino acid is detected.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for amino acid salts like **2,3-diaminopropanoic acid hydrobromide**. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve an appropriate amount of **2,3-diaminopropanoic acid hydrobromide** in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should be set to cover the expected chemical shift range for amino acids.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Employ a relaxation delay appropriate for quaternary carbons if present.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

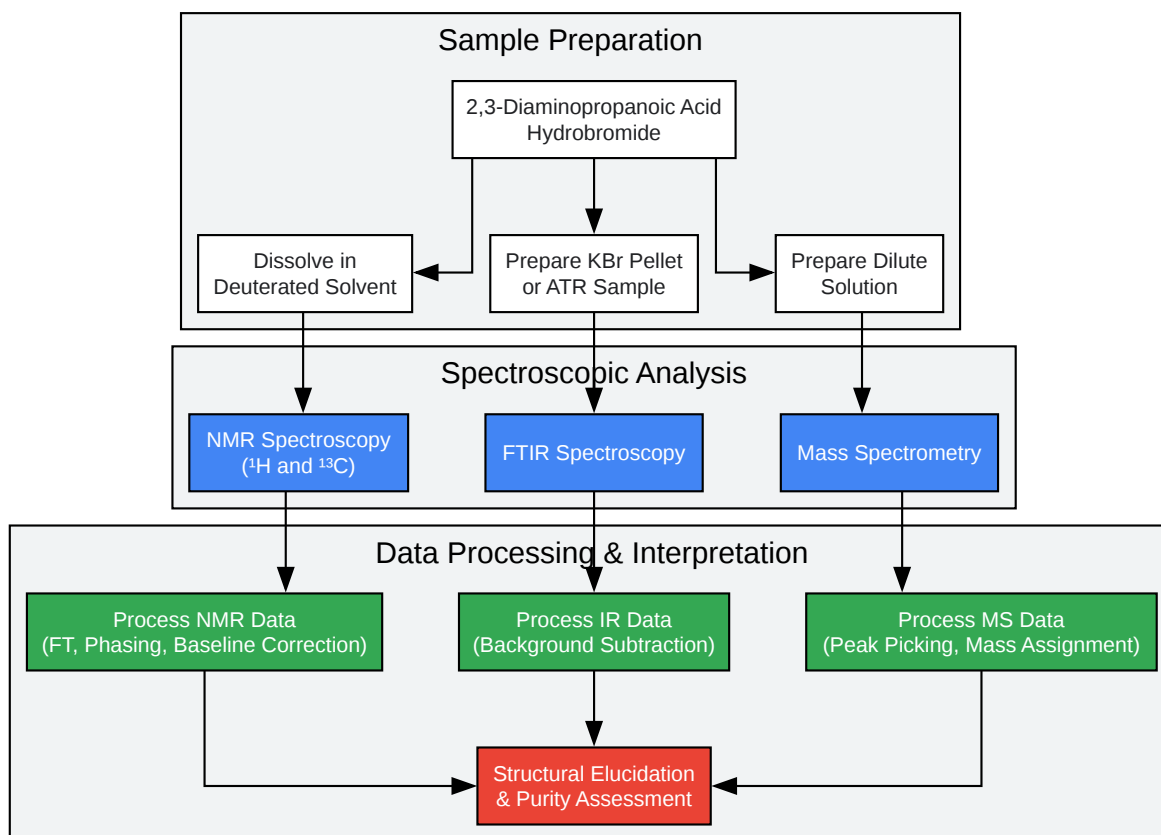
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The final spectrum is presented as absorbance or transmittance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2,3-diaminopropanoic acid hydrobromide** in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
- Data Acquisition:
 - ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate.
 - Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an amino acid salt.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **2,3-diaminopropanoic acid hydrobromide**. While specific data for the hydrobromide salt is limited, the provided information for the hydrochloride salt and the free amino acid offers a strong foundation for researchers. The outlined experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. The presented workflow diagram visually summarizes the key steps involved in the analytical process, from sample preparation to data interpretation. This guide is intended to facilitate the work of scientists and professionals in their research and development endeavors involving this important amino acid.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097326#spectroscopic-data-nmr-ir-ms-for-2-3-diaminopropanoic-acid-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com